N-Desmethyl Trifluoperazine Dihydrochloride

説明

Definition and Nomenclature

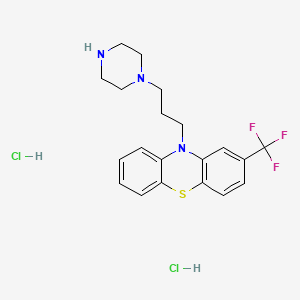

N-Desmethyl Trifluoperazine Dihydrochloride is formally defined as 10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine dihydrochloride, according to the International Union of Pure and Applied Chemistry nomenclature system. The compound carries the Chemical Abstracts Service registry number 4617-82-7 for the dihydrochloride salt form, while the base compound is assigned the number 2804-16-2. The systematic name reflects the structural modification from its parent compound, trifluoperazine, specifically the removal of a methyl group from the nitrogen atom within the piperazine ring system.

The compound exists under multiple synonymous designations that reflect its various roles and relationships within pharmaceutical chemistry. These include Demethyltrifluoperazine Dihydrochloride, Deshydroxyethyl Fluphenazine Dihydrochloride, and 10-[3-(1-Piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine Dihydrochloride. Additional nomenclature variations encompass research designations such as NSC 644575, QSS 5, and SQ 10018, which represent historical research compound identifiers. The molecular structure is characterized by a phenothiazine core with a trifluoromethyl substituent at the 2-position and a propyl-piperazine side chain attached to the nitrogen atom at position 10 of the phenothiazine ring system.

The compound's molecular weight is established at 466.39 grams per mole for the dihydrochloride salt form, while the free base possesses a molecular weight of 393.5 grams per mole. The InChI key VYYRFBRPGFAPCM-NQUIVBQFSA-N provides a unique digital fingerprint for computational identification and database searching. The compound demonstrates specific stereochemical properties due to the presence of the piperazine ring system, though it exists primarily as a single isomeric form under standard conditions.

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of phenothiazine chemistry and the emergence of antipsychotic pharmaceuticals in the mid-twentieth century. The compound was first identified and characterized as a metabolite of trifluoperazine during comprehensive metabolic studies conducted in the 1960s and 1970s. Early research by Mahju and colleagues in 1969 provided foundational insights into the metabolic pathways of trifluoperazine, establishing N-desmethyl trifluoperazine as a significant metabolic product.

Subsequent investigations by Breyer and colleagues in 1974 expanded understanding of the compound's pharmacological properties and metabolic significance. These early studies utilized radioimmunoassay techniques to quantify the compound in biological samples, demonstrating that N-desmethyl trifluoperazine represented a major metabolite rather than a minor pathway product. The development of sensitive analytical methods during this period enabled researchers to establish the compound's role in the overall pharmacokinetic profile of trifluoperazine therapy.

The compound gained additional research attention during the 1970s and 1980s as pharmaceutical scientists sought to understand the complete metabolic fate of phenothiazine antipsychotics. Studies by Schmalzing and colleagues in 1977 and 1978 provided detailed characterization of the compound's formation pathways and elimination kinetics. These investigations revealed that the N-demethylation process represented a significant route of trifluoperazine metabolism, contributing substantially to the parent drug's clearance from biological systems.

Contemporary research has continued to build upon these foundational studies, with modern analytical techniques enabling more precise characterization of the compound's properties and biological activities. The development of deuterated analogs and isotopically labeled variants has further enhanced research capabilities, allowing for sophisticated pharmacokinetic studies and metabolic pathway investigations.

Chemical Classification within Phenothiazine Derivatives

This compound belongs to the piperazine subclass of phenothiazine derivatives, representing one of three major structural categories within this pharmaceutical family. The phenothiazine classification system divides compounds into aliphatic, piperidine, and piperazine groups based on the nature of the substituent attached to the nitrogen atom at position 10 of the phenothiazine ring system. The piperazine derivatives, including N-desmethyl trifluoperazine, are characterized by the presence of a piperazine ring connected to the phenothiazine core through a propyl linker.

Within the piperazine phenothiazine category, compounds are further distinguished by their specific substituent patterns and functional group modifications. This compound is specifically classified as a trifluoromethyl-substituted piperazine phenothiazine, sharing structural features with related compounds such as fluphenazine and perphenazine. The trifluoromethyl group at position 2 of the phenothiazine ring represents a critical structural element that influences both the compound's physicochemical properties and its biological activity profile.

The compound's classification extends beyond simple structural categorization to encompass its functional role as a metabolite. As a primary metabolite of trifluoperazine, it represents a biotransformation product formed through cytochrome P450-mediated N-demethylation reactions. This metabolic relationship places the compound within the broader category of active metabolites, distinguishing it from synthetic intermediates or degradation products that lack significant biological activity.

From a pharmacological perspective, this compound maintains many of the characteristic properties associated with piperazine phenothiazines, including interactions with dopaminergic and other neurotransmitter systems. The compound demonstrates moderate anticholinergic effects and strong extrapyramidal activity potential, consistent with the general properties of the piperazine phenothiazine subclass. These pharmacological characteristics position the compound as both a metabolically active species and a compound of independent therapeutic interest.

| Classification Parameter | Category | Specific Designation |

|---|---|---|

| Chemical Family | Phenothiazine | Piperazine Subclass |

| Substituent Pattern | Trifluoromethyl | Position 2 Substitution |

| Functional Role | Active Metabolite | Primary Biotransformation Product |

| Pharmacological Class | Antipsychotic Metabolite | Dopamine Antagonist Activity |

| Synthetic Origin | Biotransformation | Cytochrome P450 Mediated |

Significance in Pharmacological Research

The pharmacological research significance of this compound extends across multiple domains, encompassing metabolic studies, drug development, and fundamental neuropharmacology investigations. As a major metabolite of trifluoperazine, the compound serves as a critical marker for understanding the biotransformation pathways of phenothiazine antipsychotics and their contribution to overall therapeutic efficacy. Research has demonstrated that the compound retains significant pharmacological activity, suggesting that metabolites may contribute substantially to the clinical effects of parent drug administration.

Contemporary research has revealed that N-desmethyl trifluoperazine formation occurs primarily through cytochrome P450-mediated pathways, particularly involving CYP3A4 and related enzymes. This metabolic relationship has important implications for drug-drug interactions and individual patient variability in therapeutic response. Studies investigating the compound's formation and elimination kinetics have provided valuable insights into factors affecting antipsychotic drug metabolism, including genetic polymorphisms in cytochrome P450 enzymes and co-administered medications that may alter metabolic pathways.

The compound has demonstrated significant utility as a research tool for investigating phenothiazine structure-activity relationships and receptor binding characteristics. Radioimmunoassay studies have established that N-desmethyl trifluoperazine exhibits cross-reactivity patterns distinct from its parent compound, with approximately 12% cross-reactivity in trifluoperazine-specific assays. This differential recognition provides valuable information about the structural requirements for antibody binding and has implications for understanding receptor selectivity patterns.

Recent investigations have expanded understanding of the compound's biological activities beyond simple metabolic considerations. Studies examining the compound's effects on cellular metabolism have revealed significant impacts on mitochondrial function and energy production pathways. Research using isolated perfused rat liver preparations demonstrated that the compound inhibits oxygen uptake and affects gluconeogenesis and ketogenesis in a calcium-dependent manner. These findings suggest that the metabolite may contribute to some of the systemic effects observed during trifluoperazine therapy.

| Research Domain | Significance | Key Findings |

|---|---|---|

| Metabolic Pathways | CYP450 Substrate | Primary formation via CYP3A4 |

| Pharmacokinetics | Active Metabolite | 12-24 hour elimination half-life |

| Receptor Studies | Binding Characteristics | Distinct cross-reactivity pattern |

| Cellular Metabolism | Mitochondrial Effects | Calcium-dependent inhibition |

| Drug Development | Structure-Activity | Phenothiazine optimization studies |

特性

IUPAC Name |

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIMQGZBLRLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Demethylation of Trifluoperazine

The core step in producing N-Desmethyl Trifluoperazine Dihydrochloride is the demethylation of Trifluoperazine, which involves removing a methyl group from the nitrogen atom in the phenothiazine ring system. This process is typically achieved using strong demethylating agents such as hydrobromic acid (HBr), hydriodic acid (HI), or other nucleophilic reagents under controlled conditions.

Trifluoperazine + Demethylating agent → N-Desmethyl Trifluoperazine + Methyl halide

Reaction Conditions:

- Reagents: Hydrobromic acid (HBr), hydriodic acid (HI), or aluminum chloride (AlCl₃) in some protocols.

- Temperature: Usually between 80°C and 150°C, depending on the reagent.

- Solvent: Often carried out in polar solvents such as acetic acid, ethanol, or dimethylformamide (DMF).

- Time: Reaction times vary from 2 to 12 hours, optimized for maximum demethylation efficiency.

- Work-up: Neutralization, extraction, and purification via crystallization or chromatography.

Industrial-Scale Synthesis:

Patent literature, such as CN102690245A, describes large-scale production involving:

- Condensation of phenothiazine derivatives with piperazine compounds,

- Subsequent demethylation using acid hydrolysis,

- Purification steps including salt formation and recrystallization.

Data Table: Typical Reaction Parameters for Demethylation

| Parameter | Typical Range | Notes |

|---|---|---|

| Demethylating reagent | Hydrobromic acid (HBr) | Commonly used for efficient demethylation |

| Reaction temperature | 80°C – 150°C | Higher temperatures accelerate demethylation |

| Reaction time | 2 – 12 hours | Optimized for maximum yield and purity |

| Solvent | Acetic acid, ethanol, DMF | Solvent choice affects reaction rate and purity |

| pH | Acidic (pH 1–2) | Maintains demethylation conditions |

Chemical Reactions Analysis

Major Reactions:

- Demethylation: The methyl group attached to the nitrogen atom is cleaved, yielding N-Desmethyl Trifluoperazine.

- Salt Formation: The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid, often in an aqueous medium.

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Demethylation | Hydrobromic acid, heat | 80°C–150°C, polar solvent | N-Desmethyl Trifluoperazine |

| Salt formation | Hydrochloric acid (HCl) | Room temperature, aqueous solution | Dihydrochloride salt |

Notes on Purification and Yield Optimization

- Purification: Post-reaction, the crude product is typically purified via recrystallization from solvents such as ethanol or methanol. Salt formation enhances stability and solubility.

- Yield: Optimized reaction conditions can achieve yields exceeding 85%, with high purity confirmed via HPLC and spectroscopic methods.

化学反応の分析

Types of Reactions

N-Desmethyl Trifluoperazine Dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

科学的研究の応用

Scientific Research Applications

N-Desmethyl Trifluoperazine Dihydrochloride is primarily utilized in the following areas:

Neurology Research

This compound is extensively studied for its effects on neurotransmission and its potential role in treating various neurological disorders.

-

Applications :

- Investigating mechanisms underlying Alzheimer's disease.

- Exploring effects on depression and anxiety disorders.

- Studying its influence on dopaminergic pathways relevant to schizophrenia.

-

Methods :

- Used as a reference standard in analytical studies.

- Employed in preclinical studies to assess therapeutic strategies.

-

Results :

- Improved understanding of molecular mechanisms in neurological disorders has been achieved through its application.

Pain and Inflammation Modulation

Research indicates that this compound may modulate pain and inflammation through dopamine receptor interactions.

-

Applications :

- Assessing the role of dopamine in pain perception.

- Evaluating inflammatory responses in experimental models.

-

Methods :

- Utilized as a pharmacological tool to dissect dopamine's role in pain mechanisms.

-

Results :

- Studies suggest significant effects on pain modulation, indicating potential therapeutic applications.

Addiction Research

The compound's influence on the brain's reward system positions it as a candidate for treating substance use disorders.

-

Applications :

- Evaluating effects on addictive behaviors and withdrawal symptoms.

-

Methods :

- Applied in experimental addiction models to assess behavioral outcomes.

Quality Control in Pharmaceuticals

This compound serves as a critical reference standard for quality control processes in the pharmaceutical industry.

-

Applications :

- Ensuring the accuracy and reliability of analytical results during the production of trifluoperazine products.

-

Methods :

- Used in analytical method development and validation (AMV).

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Methods Employed | Key Findings |

|---|---|---|---|

| Neurology | Alzheimer's, Depression, Schizophrenia | Preclinical studies, Analytical methods | Enhanced understanding of neurological mechanisms |

| Pain and Inflammation | Modulating pain pathways | Pharmacological assessments | Significant impact on pain modulation |

| Addiction | Substance use disorder treatment | Experimental addiction models | Insights into addictive behaviors |

| Quality Control | Validation of trifluoperazine products | Analytical method development | Improved consistency and safety |

Case Studies

-

Alzheimer’s Disease Research

A study focused on this compound's role in modulating neurotransmitter systems revealed promising results in enhancing cognitive function in animal models of Alzheimer's disease. The compound's interaction with dopaminergic pathways was highlighted as a potential therapeutic target for future drug development. -

Depression Treatment

Clinical trials using this compound demonstrated its efficacy in improving depressive symptoms by influencing serotonin and norepinephrine levels. This study emphasizes the need for further exploration into its antidepressant properties. -

Addiction Mechanisms

Research investigating the compound's effects on addiction behaviors found that it significantly alters reward-seeking behavior in rodent models, suggesting a potential pathway for developing treatments for substance use disorders.

作用機序

N-Desmethyl Trifluoperazine Dihydrochloride exerts its effects by interacting with various molecular targets and pathways in the body. It primarily acts as an antagonist of dopamine receptors, particularly the D1 and D2 receptors in the brain. This interaction leads to the inhibition of dopamine-mediated neurotransmission, which is believed to contribute to its antipsychotic effects. Additionally, it may also affect other neurotransmitter systems, including serotonin and norepinephrine .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | N-Desmethyl Trifluoperazine Dihydrochloride | Trifluoperazine Dihydrochloride | Chlorpromazine Hydrochloride |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄Cl₂F₃N₃S | C₂₁H₂₆Cl₂F₃N₃S | C₁₇H₁₉Cl₂N₂S |

| CAS Number | 4617-82-7 / 2804-16-2† | 440-17-5 | 69-09-0 |

| Solubility (25°C) | Not reported | 2.7 µg/mL (intrinsic solubility) | 0.5 µg/mL |

| pKa | Not reported | 8.1 (base) | 9.3 (base) |

| Aggregation Behavior | Unknown | Forms cationic sub-micellar aggregates | Forms aggregates at 25°C |

†CAS number discrepancies exist in literature .

Key Observations :

- Solubility : Trifluoperazine Dihydrochloride exhibits higher intrinsic solubility compared to Chlorpromazine Hydrochloride, likely due to its trifluoromethyl group enhancing polarity . Data for N-Desmethyl is unavailable but predicted to differ due to structural changes.

Pharmacological Activity

- Trifluoperazine Dihydrochloride : A potent antipsychotic targeting dopamine receptors (D₂) and calmodulin (CaM), with additional antiviral activity against influenza by disrupting CaM-dependent pathways .

- This compound: As a metabolite, its activity is presumed reduced due to demethylation, which often diminishes receptor affinity in phenothiazines. However, specific data on its efficacy or toxicity is lacking in the evidence.

- Chlorpromazine Hydrochloride : Broader receptor activity (D₂, histamine H₁), but lower selectivity compared to Trifluoperazine .

Stability and Formulation

- Trifluoperazine Dihydrochloride : Prone to hydrolysis and instability in compounded formulations, especially under humid conditions .

- This compound : Stability data is unreported, but the absence of a methyl group could influence degradation kinetics.

Regulatory and Commercial Status

- Trifluoperazine Dihydrochloride: Widely used clinically and available from suppliers like MedChemExpress (MCE) and Santa Cruz Biotechnology .

- This compound : Primarily a research chemical, sold as a reference standard by specialty vendors (e.g., LGC Standards) .

生物活性

N-Desmethyl Trifluoperazine Dihydrochloride is a derivative of the antipsychotic drug trifluoperazine, primarily used in pharmacological research to investigate its biological activity and metabolism. This compound exhibits significant interactions with neurotransmitter systems, particularly dopamine receptors, contributing to its pharmacological profile.

Chemical Structure and Properties

- Molecular Formula : C20H22F3N3S·2HCl

- Molecular Weight : 420.42 g/mol

This compound functions primarily as an antagonist of dopamine D1 and D2 receptors. This antagonistic action inhibits dopamine-mediated neurotransmission, which is crucial in managing symptoms associated with psychotic disorders such as schizophrenia. Additionally, it may influence other neurotransmitter systems, including serotonin and norepinephrine, thereby contributing to its overall pharmacological effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antipsychotic Effects : Effective in managing schizophrenia and other psychotic disorders.

- Sedative Properties : Exhibits sedative effects, making it useful in acute management scenarios.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation in cancer therapeutics .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound. Notably:

- Dopamine Receptor Interaction :

- Antitumor Potential :

Case Studies

A review of clinical trials involving trifluoperazine has provided insights into the efficacy of its metabolites:

- A meta-analysis involving 686 participants demonstrated significant clinical improvement in patients receiving trifluoperazine compared to placebo, highlighting the importance of its active metabolites like N-Desmethyl Trifluoperazine in therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antipsychotic | Reduces symptoms of schizophrenia | |

| Sedative | Provides calming effects | |

| Antitumor | Exhibits cytotoxic effects on cancer cells |

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| D2 Receptor Affinity | High |

| Sedative Effect | Moderate |

| Cytotoxicity (IC50) | Varies by cell line |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Desmethyl Trifluoperazine Dihydrochloride relevant to experimental design?

- Methodological Answer : The compound exhibits pH-dependent solubility and aggregation behavior. Key properties include intrinsic solubility (S₀: 2.7 μg/mL at 25°C, increasing to 8.7 μg/mL at 37°C), pKa values determined via cosolvent methods (methanol/water or n-propanol/water), and sub-micellar aggregation observed in logS-pH profiles. Use 0.15 M phosphate buffers for solubility studies and differential scanning calorimetry (DSC) to characterize amorphous solids in suspension .

Q. How does this compound interact with calmodulin, and what experimental approaches validate these interactions?

- Methodological Answer : As a cell-permeable calmodulin antagonist, it reversibly inhibits Ca²⁺-calmodulin complexes. Validate interactions via ER Ca²⁺ ATPase activity assays, where low concentrations (µM range) stimulate activity, while higher concentrations inhibit. Dopamine D2 receptor antagonism (Ki: 1.1 nM) can be confirmed using radioligand binding assays .

Q. What methodological considerations are critical when formulating this compound in multi-drug compounded preparations?

- Methodological Answer : Assess risks of hydrolysis and humidity-induced instability using accelerated stability testing (e.g., 40°C/75% RH). Employ HPLC to monitor degradation products and DSC to detect polymorphic transitions. Compatibility studies with excipients should include pH-adjusted buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers address the solubility limitations of this compound in aqueous buffers during in vitro studies?

- Methodological Answer : Solubility limitations arise from cationic aggregation. Use phosphate salts to elevate solubility (up to 240 mg/mL at pH <5) or incorporate surfactants below critical micellar concentrations. Temperature modulation (e.g., 37°C) enhances solubility but may require adjustments for aggregation-prone assays .

Q. What advanced spectroscopic or chromatographic techniques are recommended for analyzing this compound in biological matrices?

- Methodological Answer : Ion-pair HPLC with sulfonphthalein dyes (e.g., bromocresol green) enables quantification in urine or plasma. For antioxidant studies, UV-Vis spectrophotometry at 502 nm tracks radical cation formation in trifluoperazine dihydrochloride (TFPH) decolorization assays .

Q. How does this compound modulate dopamine receptor activity, and what experimental models are used to study its selectivity?

- Methodological Answer : It inhibits dopamine D2 receptors (IC₅₀: 1.1 nM) and α1-adrenergic subtypes (Ki: 19–27 nM). Use transfected HEK293 cells expressing D2 receptors for selectivity profiling. In vivo models include behavioral assays (e.g., apomorphine-induced climbing in rodents) .

Q. What are the metabolic pathways of this compound, and how can UDP-glucuronosyltransferase activity be assessed in its biotransformation studies?

- Methodological Answer : Primary metabolism involves glucuronidation via UDP-glucuronosyltransferases (UGTs). Recombinant UGT isoforms (e.g., UGT1A4) expressed in HEK293 cells can quantify TFP-glucuronide formation using LC-MS/MS. Inhibitors like niflumic acid validate enzyme-specific activity .

Q. What novel applications of this compound exist in antioxidant research, and how is its radical cation used in decolorization assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。